N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the isoxazole and carboxamide groups.
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Preparation of Furan and Thiophene Intermediates
- Furan-3-carboxaldehyde and thiophene-2-carboxaldehyde are often used as starting materials.
- These intermediates can be synthesized via Vilsmeier-Haack formylation or other formylation reactions.
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Coupling Reaction
- The furan and thiophene intermediates are coupled using a Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids or esters.
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Functionalization
- The coupled product undergoes further functionalization to introduce the isoxazole ring. This can be achieved through cyclization reactions involving nitrile oxides and alkenes.
- Finally, the carboxamide group is introduced via amidation reactions using appropriate amines and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow techniques to handle larger volumes.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
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Oxidation
- The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or sulfoxides.
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Reduction
- Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
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Substitution
- Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Epoxides, sulfoxides
Reduction: Amines
Substitution: Halogenated thiophenes, nitro derivatives
Scientific Research Applications
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide has diverse applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
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Biology
- Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
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Medicine
- Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
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Industry
- Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- 2,5-Di(thiophen-2-yl)furan-3-carbonitrile
Comparison
Compared to similar compounds, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is unique due to its combination of furan, thiophene, and isoxazole rings, which confer distinct electronic and steric properties. This uniqueness can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-8-13(17-20-10)15(18)16-6-4-12-2-3-14(21-12)11-5-7-19-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVSOAAAGNDWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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